2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid
Description
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a heterocyclic carboxylic acid derivative featuring a pyrrolidine sulfonyl group attached to a phenyl ring, which is further linked to an isonicotinic acid backbone. The sulfonyl group enhances polarity and may influence binding affinity to biological targets, while the pyrrolidine moiety could contribute to conformational flexibility .
Properties
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)13-6-7-17-15(11-13)12-4-3-5-14(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUZUPWQTLDCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688459 | |
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-29-3 | |
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable precursor with pyrrolidine under controlled conditions to introduce the pyrrolidinyl group. The sulfonyl group is then introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. Finally, the isonicotinic acid moiety is attached through a coupling reaction, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the isonicotinic acid moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The isonicotinic acid moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid, differing primarily in substituents on the phenyl or isonicotinic acid moieties:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid increases lipophilicity and metabolic stability compared to the sulfonyl-pyrrolidine group in the target compound, which may enhance solubility .
- Biological Activity : Ureido and pyrazole derivatives (e.g., Compound 97 and 94i) are often designed for enzyme inhibition, suggesting that 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid could similarly target enzymes like dihydroorotate dehydrogenase (DHODH) .
Biological Activity
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a compound of growing interest in medicinal chemistry due to its potential bioactive properties. Its unique structure, which combines a pyrrolidine ring, a sulfonyl group, and an isonicotinic acid moiety, suggests diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Synthesis
The synthesis of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonyl Group : Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid are common.
- Coupling with Isonicotinic Acid : The final step usually employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under basic conditions.
The biological activity of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is attributed to its interactions with specific molecular targets:
- Protein Interaction : The pyrrolidine ring may interact with enzymes or receptors, potentially inhibiting their activity.
- Binding Affinity : The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing binding affinity.
- Redox Reactions : The isonicotinic acid moiety may participate in redox reactions that influence cellular processes.
Antimicrobial Properties
Research indicates that 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. For instance, it has shown promising results in inhibiting the growth of human cancer cell lines. Studies indicate that it induces cell cycle arrest and apoptosis in leukemia cells by down-regulating key proteins involved in cell proliferation and survival pathways .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HL-60 | 103.26 ± 4.59 | G2/M arrest, apoptosis induction |
| U937 | Not specified | Cell cycle modulation |
| K562 | Not specified | Apoptotic pathway activation |
Study 1: Anticancer Efficacy
In a study focusing on leukemia cell lines (HL-60, U937, K562), treatment with 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid resulted in significant G2/M phase arrest. The compound inhibited CDK1 activity and reduced levels of cyclins A and B, leading to apoptosis through mitochondrial pathways. The approximate IC50 for HL-60 cells was found to be 103.26 nM after 48 hours of treatment .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that it effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent against infectious diseases.
Comparison with Similar Compounds
The biological activity of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid can be compared to other pyrrolidine derivatives and isonicotinic acid derivatives:
| Compound Type | Example | Activity |
|---|---|---|
| Pyrrolidine Derivatives | Pyrrolidine-2-one | Anticancer properties |
| Sulfonamide Compounds | Sulfanilamide | Antimicrobial activity |
| Isonicotinic Acid Derivatives | Isoniazid | Antitubercular effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
